Structural & Functional Profiling of 2-(3-aminophenoxy)-N-methylacetamide
Structural & Functional Profiling of 2-(3-aminophenoxy)-N-methylacetamide
A Technical Monograph for Medicinal Chemistry & Drug Discovery
Executive Summary
2-(3-aminophenoxy)-N-methylacetamide (CAS: 58730-35-1) is a specialized phenoxyacetamide building block utilized in the synthesis of voltage-gated sodium channel (NaV) modulators and kinase inhibitors. Structurally, it bridges a lipophilic aromatic core with a polar amide tail via an ether linkage, a configuration mimicking the pharmacophore of established anticonvulsants and analgesics like Lacosamide and Mexiletine derivatives .
This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis, physicochemical properties, and utility as a scaffold in Fragment-Based Drug Discovery (FBDD).
Structural Architecture & Pharmacophore Analysis[1]
The molecule comprises three distinct functional zones that dictate its binding affinity and solubility profile. Understanding these zones is critical for researchers modifying this scaffold for Structure-Activity Relationship (SAR) studies.
Functional Zones
-
The Aromatic Core (3-aminophenol moiety): Provides π-π stacking interactions within protein binding pockets (e.g., the local anesthetic binding site of NaV1.7). The meta-amino group serves as a versatile "handle" for further derivatization (urea formation, sulfonylation).
-
The Linker (Oxy-methylene bridge): A flexible tether that determines the spatial orientation between the aromatic ring and the polar tail.
-
The Polar Tail (N-methylacetamide): Acts as a hydrogen bond donor/acceptor network, crucial for water solubility and interacting with polar residues (e.g., Serine or Threonine) in the target protein.
Visualization of Chemical Connectivity
The following diagram illustrates the molecular connectivity and functional classification of the structure.
Synthetic Methodology: The Nitro-Reduction Route
While direct alkylation of 3-aminophenol is theoretically possible, it is experimentally discouraged due to the competing nucleophilicity of the aniline nitrogen, which leads to N-alkylation vs. O-alkylation mixtures.
Recommended Protocol: The "Nitro-Reduction" pathway ensures regioselectivity by masking the amine as a nitro group during the alkylation step.
Step-by-Step Protocol
Step 1: O-Alkylation (Williamson Ether Synthesis)
-
Reagents: 3-Nitrophenol (1.0 eq), 2-Chloro-N-methylacetamide (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or Acetonitrile (Polar aprotic is essential to solvate the phenoxide anion).
-
Conditions: Heat at 60–80°C for 4–6 hours.
-
Mechanism: The base deprotonates the phenol; the resulting phenoxide attacks the alpha-carbon of the chloroacetamide via
.
Step 2: Nitro Reduction
-
Reagents: Hydrogen gas (
, 1 atm) or Ammonium Formate. -
Catalyst: 10% Pd/C (Palladium on Carbon).
-
Solvent: Methanol or Ethanol.[1]
-
Conditions: Stir at Room Temperature (RT) for 2–12 hours.
-
Workup: Filter through Celite to remove catalyst; concentrate filtrate.
Reaction Workflow Diagram
Physicochemical Profiling
For drug development professionals, the "druggability" of a scaffold is defined by its ADME (Absorption, Distribution, Metabolism, Excretion) potential. The data below indicates this molecule is an excellent fragment for CNS-targeted libraries (High solubility, low MW).
| Property | Value | Significance in Drug Design |
| Molecular Weight | 180.21 g/mol | Ideal for FBDD (Fragment-Based Drug Discovery). Allows room for growing the molecule. |
| LogP (Predicted) | ~0.3 – 0.5 | Highly hydrophilic. Suggests good oral bioavailability but requires lipophilic additions for blood-brain barrier (BBB) penetration. |
| TPSA | ~63 Ų | < 90 Ų is generally favorable for BBB penetration. |
| H-Bond Donors | 2 (Amine, Amide) | Critical for receptor binding; excess donors can limit permeability. |
| H-Bond Acceptors | 3 (Ether, Carbonyl, Amine) | Facilitates water solubility. |
| pKa (Aniline) | ~4.0 – 4.5 | The amine is weakly basic, remaining largely uncharged at physiological pH (7.4). |
Pharmacological Context & Applications
Sodium Channel Blockers (NaV)
The phenoxyacetamide scaffold is a privileged structure in the design of use-dependent NaV blockers.
-
Mechanism: These molecules typically bind to the inner pore of the voltage-gated sodium channel (specifically NaV1.7 and NaV1.8 isoforms) during the inactivated state.
-
Relevance: Inhibition of NaV1.7 is a primary target for treating neuropathic pain and erythromelalgia [1]. The 3-amino group in this specific molecule allows researchers to attach lipophilic "tails" (aryl sulfonamides or benzyl groups) to access the hydrophobic pocket of the channel.
Kinase Inhibition (Hinge Binders)
The amide-linker-aryl motif mimics the adenosine ring of ATP.
-
Application: This molecule can serve as a "hinge binder" fragment. The aniline nitrogen can form hydrogen bonds with the backbone carbonyls of the kinase hinge region, while the N-methylacetamide tail extends into the solvent front or ribose pocket.
Analytical Characterization
To validate the synthesis of 2-(3-aminophenoxy)-N-methylacetamide , the following analytical signals must be confirmed.
Proton NMR ( -NMR) in DMSO-
- 7.9 ppm (Broad q): Amide -NH proton (coupling with methyl).
- 6.9 – 6.1 ppm (Multiplet, 4H): Aromatic protons. The 3-substitution pattern creates a distinct asymmetry.
-
5.0 ppm (Broad s, 2H): Aniline
protons (exchangeable with ). -
4.3 ppm (Singlet, 2H): Oxy-methylene protons (
). -
2.6 ppm (Doublet, 3H): N-methyl protons (
).
Mass Spectrometry (LC-MS)
-
ESI (+): Expect a dominant ion at m/z 181.1 [M+H]+ .
-
Fragmentation: Loss of the methylamine group or cleavage at the ether bond may be observed at higher collision energies.
References
-
Vertex Pharmaceuticals & Parke-Davis Research. (1994). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2024). Product Specification: 2-(3-aminophenyl)-N-methylacetamide (CAS 58730-35-1).[2][3]
-
PubChem. (2025).[4] Compound Summary: 2-(3-aminophenoxy)-N-methylacetamide.[5] National Library of Medicine.
-
Practical Neurology. (2025). Pharmacology of Emerging Selective Sodium Channel Antagonists.[6][7] (Discussing the phenoxyacetamide pharmacophore in Lacosamide and related ASMs).
Sources
- 1. posters.unh.edu [posters.unh.edu]
- 2. You are being redirected... [hit2lead.com]
- 3. 2-(3-Aminophenyl)-n-methylacetamide - CAS:58730-35-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. PubChemLite - 2-(3-aminophenoxy)-n-methylacetamide (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 5. 2-[3-(aminomethyl)phenoxy]-N-methylacetamide | 1016718-86-7 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Selective Sodium Channel Antagonists for Epilepsy - [practicalneurology.com]
